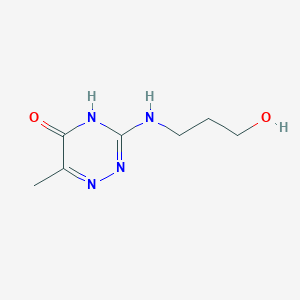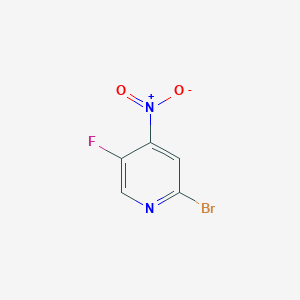![molecular formula C21H27N5O2S2 B2402994 2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1189493-90-0](/img/structure/B2402994.png)
2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in several studies. For instance, one method involves the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . Another method involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine”, can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Pyrimidine derivatives demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Applications De Recherche Scientifique
Anticancer Applications
Pyrido[2,3-d]pyrimidines, which include the compound , have been identified as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Applications
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
CNS Depressive Applications
Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activities . This suggests they could be used in the treatment of conditions related to the central nervous system.
Anticonvulsant Applications
The anticonvulsant activities of pyrido[2,3-d]pyrimidines have also been noted . This indicates their potential use in the management of seizure disorders.
Antipyretic Applications
Pyrido[2,3-d]pyrimidines have been found to have antipyretic (fever-reducing) activities . This suggests they could be used in the treatment of feverish conditions.
Inhibition of Src Family Tyrosine Kinases
The compound “2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a potent and selective inhibitor of the Src family tyrosine kinases . This makes it a useful tool for probing the involvement of Src family tyrosine kinases in cellular signaling .
Mécanisme D'action
Target of Action
Pyrido[2,3-d]pyrimidines, a related class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase . They bind to the kinase domain of the protein, preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical Pathways
Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit the egfr signaling pathway , which plays a crucial role in cell proliferation, survival, and differentiation.
Pharmacokinetics
Related compounds such as pp2, a potent and selective inhibitor of the src family tyrosine kinases, are soluble in dmso at a concentration of 25 mg/ml .
Result of Action
Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-proliferative activity , suggesting that they may inhibit cell growth and proliferation.
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-1-[6-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S2/c1-3-22-21(28)15-7-9-26(10-8-15)18-12-20(24-14-23-18)30-13-19(27)25-16-5-4-6-17(11-16)29-2/h4-6,11-12,14-15H,3,7-10,13H2,1-2H3,(H,22,28)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSYXBDDOKKTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)
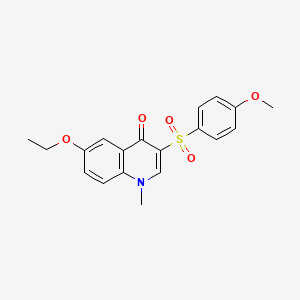

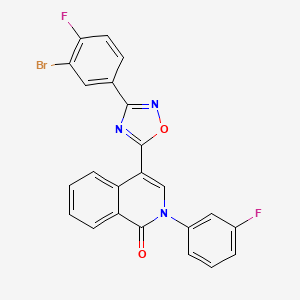
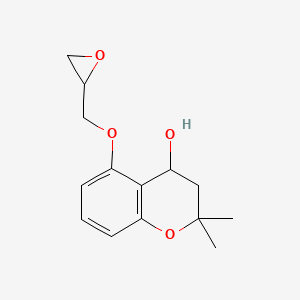
![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)

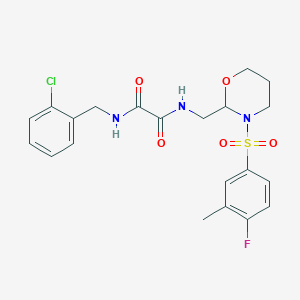
![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)
![N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2402929.png)
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)
